2,5-Dichlorohydroquinone
Overview
Description
2,5-Dichlorohydroquinone is a derivative of hydroquinone with two chlorine atoms substituted at the 2 and 5 positions of the benzene ring. It is a compound of interest due to its potential applications in various chemical reactions and its role in the synthesis of more complex organic molecules.
Synthesis Analysis
The synthesis of 2,5-dichlorohydroquinone derivatives has been explored through various methods. For instance, the condensation of indoles with 2,5-dichlorobenzoquinone has been developed to produce 2,5-dihydroxy-3-(indol-3-yl)benzoquinones, which can be further oxidized to the desired dichloroquinone targets . Another approach involves the arylation of tetrahydroisoquinolines and isochromans via 2,3-dichloro-5,6-dicyano-1,4-benzoquinone oxidation under mild conditions, showcasing the versatility of dichloroquinone derivatives in facilitating nucleophilic addition reactions .
Molecular Structure Analysis
Ab initio and DFT calculations have been performed to investigate the molecular structure and vibrational spectra of 2,5-dichloro-3,6-bis-(methylamino)1,4-benzoquinone, revealing that the molecule possesses C2h point group symmetry and indicating the presence of hydrogen bonding within the structure . Similarly, the structure of 2,5-diamino-3,6-dichloro-1,4-benzoquinone has been studied, showing that it forms parallel sets of conjugated strands, which could potentially facilitate charge conduction .
Chemical Reactions Analysis
The reactivity of 2,5-dichlorohydroquinone derivatives in chemical reactions is notable. For example, the synthesis of 3-indolyl-2,5-dihydroxybenzoquinones involves the acid-catalyzed condensation of indoles with 2,5-dichlorobenzoquinone, followed by DDQ oxidation, highlighting the compound's utility in forming biologically relevant structures . Additionally, the formation of hydrogen-bonded donor-acceptor pairs between dipyridylacetylenes and 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone demonstrates the compound's ability to engage in supramolecular interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-dichlorohydroquinone derivatives have been characterized through various spectroscopic methods. For instance, the IR and Raman spectra of 2,5-dichloro-3,6-bis-(methylamino)1,4-benzoquinone have been recorded, and the stability of the molecule has been analyzed using NBO analysis, revealing insights into the hyperconjugative interactions and charge delocalization within the molecule . The synthesis of complexes with transition elements, such as those with 2,5-dihydroxy-1,4-benzoquinone and chloranilic acid, further illustrates the compound's ability to form stable complexes with metals, which could have implications in materials science .
Scientific Research Applications
Environmental Remediation
2,5-Dichlorohydroquinone has been identified as a by-product in the degradation processes of certain chlorinated organic compounds, which are often targeted due to their environmental persistence and potential toxicity. For instance, during the advanced oxidation processes (AOPs) such as H2O2/UV-C, Fenton, and photo-Fenton treatments of chlorophenols, 2,5-dichlorohydroquinone is formed as an intermediate degradation product (Karci et al., 2012). In electrochemical degradation studies, 2,5-dichlorohydroquinone appears as a transient intermediate, further undergoing breakdown to less complex structures, suggesting its role in the detoxification and mineralization of hazardous compounds (Maharana et al., 2015).
Microbial Degradation Pathways
Microorganisms have evolved mechanisms to degrade and utilize various chlorinated hydroquinones, including 2,5-Dichlorohydroquinone, as part of their metabolic processes. Research on Sphingobium chlorophenolicum has revealed that dichlorohydroquinone dioxygenase plays a crucial role in the biodegradation pathways, specifically in the dehalogenation and oxidation of dichlorohydroquinones (Sun et al., 2011). These pathways are not only important for understanding the microbial degradation of pollutants but also for exploring the potential of bioremediation strategies.
Photochemical Studies
2,5-Dichlorohydroquinone has been used in photochemical studies to understand the dynamics of photochemical reactions. For example, the photoreduction of dichloroquinone in an aqueous solution was studied, and 2,5-dichlorohydroquinone was one of the products formed, demonstrating the utility of diode-array spectrophotometers in driving and detecting photochemical reactions (Lente & Espenson, 2004). This type of research provides insights into the mechanisms of photochemical processes and the fate of chlorinated compounds in the environment.
Analytical Chemistry and Kinetic Studies
In analytical chemistry and kinetic studies, 2,5-Dichlorohydroquinone often appears as a subject due to its reactivity and role in various chemical reactions. The kinetics of the reversible chain reaction between 2,5-dichloroquinone and other compounds have been studied to understand the rate constants and mechanism of such reactions (Antonov & Varlamov, 2007). These studies are crucial for developing theoretical models and practical applications in chemical synthesis and environmental science.
Safety And Hazards
2,5-DCHQ causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Relevant Papers One relevant paper found discusses the role of 2,5-DCHQ in the degradation of γ-hexachlorocyclohexane . The paper investigates the transformation of 2,5-DCHQ to 2-chloromaleylacetate using PcpA protein, isolated from Escherichia coli .
properties
IUPAC Name |
2,5-dichlorobenzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNPIRVEWMUJDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061179 | |
Record name | 1,4-Benzenediol, 2,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorohydroquinone | |
CAS RN |
824-69-1 | |
Record name | 2,5-Dichlorohydroquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=824-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichlorohydroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-dichlorohydroquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,4-Benzenediol, 2,5-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Benzenediol, 2,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichlorohydroquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.394 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DICHLOROHYDROQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D489X4TQVD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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